Cas no 15542-16-2 (Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI))

Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI) structure
15542-16-2 structure
Product Name:Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI)
Numero CAS:15542-16-2
MF:C16H18O2
MW:242.312924861908
CID:143748
PubChem ID:197049
Update Time:2025-04-19

Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI)
    • UNII-9S69QHQ4DU
    • 5776-76-1
    • racemic-4,4'-(1,2-Dimethylethylene)diphenol
    • DTXSID80935205
    • PHENOL, 4,4'-(1,2-DIMETHYLETHYLENE)DI-, (+/-)-
    • PHENOL, 4,4'-(1,2-DIMETHYL-1,2-ETHANEDIYL)BIS-, (R*,R*)-
    • Butestrol
    • D-Dma
    • L-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
    • Phenol, 4,4'-(1,2-dimethylethylene)di-, (+)-
    • (+/-)-.ALPHA.,.ALPHA.'-DIMETHYL-4,4'-DIHYDROXYBIBENZYL
    • racemic-Butestrol
    • DL-Dma
    • PHENOL, 4,4'-(1,2-DIMETHYL-1,2-ETHANEDIYL)BIS-, (R*,R*)-(+/-)-
    • racemic-Butoestrol
    • L-Dma
    • (-)-4,4'-(1,2-Dimethylethylene)diphenol
    • Phenol, 4,4'-(1,2-dimethylethylene)di-, (+-)-
    • RACEMIC BUTESTROL
    • (+)-4,4'-(1,2-Dimethylethylene)diphenol
    • 4,4'-(Butane-2,3-diyl)diphenol
    • DL-Butestrol
    • Phenol, 4,4'-(1,2-dimethylethylene)di-, racemic-
    • RAC-BUTESTROL
    • Phenol, 4,4'-(1,2-dimethylethylene)di-, (-)-
    • (+-)-4,4'-(1,2-Dimethylethylene)diphenol
    • DTXSID101337413
    • DL-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
    • 17808-24-1
    • 15542-16-2
    • 9S69QHQ4DU
    • D-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
    • Inchi: 1S/C16H18O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12,17-18H,1-2H3/t11-,12-/m1/s1
    • Chiave InChI: GDUYFVYTXYOMSJ-VXGBXAGGSA-N
    • Sorrisi: OC1C=CC(=CC=1)[C@H](C)[C@@H](C)C1C=CC(=CC=1)O

Proprietà calcolate

  • Massa esatta: 242.131
  • Massa monoisotopica: 242.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 212
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 40.5Ų

Proprietà sperimentali

  • Densità: 1.13
  • Punto di ebollizione: 372.2°Cat760mmHg
  • Punto di infiammabilità: 172.7°C
  • Indice di rifrazione: 1.6
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司